
Procaine
Overview
Description
Indole acetate, also known as indole-3-acetic acid, is a naturally occurring compound that belongs to the auxin class of plant hormones. It plays a crucial role in the regulation of plant growth and development, influencing processes such as cell elongation, division, and differentiation. Indole acetate is also involved in various plant-microbe interactions, contributing to the symbiotic relationships between plants and their microbial allies .
Mechanism of Action
Target of Action
Procaine primarily targets the voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . These channels play a crucial role in the initiation and conduction of action potentials, which are essential for nerve signal transmission.
Mode of Action
This compound acts by inhibiting the influx of sodium ions through these voltage-gated sodium channels . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited . This results in a local or regional anesthesia, particularly useful in oral surgery .
Biochemical Pathways
At the cellular and molecular levels, this compound and its metabolites affect several biochemical and cellular processes like membrane conductance, oxidative phosphorylation, mitochondrial function and structure, or fatty acids oxidation . These processes are critical for the normal functioning of cells, and their disruption can lead to various physiological effects.
Pharmacokinetics
It is an ester anesthetic, metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis into para-aminobenzoic acid (PABA), which is then excreted by the kidneys into the urine . When administered through continuous intravenous infusion, the steady-state plasma level is reached within 20 to 30 minutes .
Result of Action
The primary result of this compound’s action is the production of local or regional anesthesia . It has the advantage of constricting blood vessels, which reduces bleeding, unlike other local anesthetics like lidocaine . This makes it particularly useful in surgeries and procedures that require a reduction in local blood flow.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of specific sodium ion (Na+) channel sites on the nerve membrane is crucial for this compound’s action . Additionally, the pH of the environment can affect the ionization state of this compound, potentially influencing its ability to interact with its target sodium channels.
Biochemical Analysis
Biochemical Properties
Procaine acts mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited . This compound is metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis into para-aminobenzoic acid (PABA), which is then excreted by the kidneys into the urine .
Cellular Effects
This compound has various effects on cells. It is known to act as an antioxidant, reducing oxidative stress and cellular damage . It inhibits reactive oxygen species (ROS) generation and lipid peroxidation while modulating antioxidant enzyme activity . This compound’s primary metabolites, diethylaminoethanol (DEAE) and PABA, contribute to its pharmacological effects .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . This action of this compound is due to its direct interaction with voltage-sensitive sodium channels . When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited .
Temporal Effects in Laboratory Settings
This compound has a relatively short action because of hydrolysis by serum cholinesterase but this may be prolonged by up to 45-90 minutes when adrenaline is added . The common therapeutic doses ranged from 25 to 250 mg per animal .
Dosage Effects in Animal Models
In animal models, the common therapeutic doses of this compound ranged from 25 to 250 mg per animal . The effects of this compound can vary with different dosages, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis into para-aminobenzoic acid (PABA), which is then excreted by the kidneys into the urine . This indicates that this compound is involved in metabolic pathways that involve the enzyme pseudocholinesterase and the metabolite PABA .
Transport and Distribution
This compound is known to facilitate oxygen transport towards the mitochondrial matrix by modifying the membrane structure of brain mitochondria in both old and young rats . This suggests that this compound may be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins, and influencing its localization or accumulation .
Subcellular Localization
Given its role in facilitating oxygen transport to the mitochondrial matrix , it can be inferred that this compound may have a presence in the mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole acetate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring. Another method is the Larock indole synthesis, which involves the reaction of an iodoaniline derivative with a silyl acetylene in the presence of lithium chloride, potassium carbonate, triphenylphosphine, and palladium(II) acetate in dimethylformamide at 100°C .
Industrial Production Methods: Industrial production of indole acetate often involves microbial fermentation processes. For example, certain bacteria and fungi can produce indole acetate from tryptophan through various biosynthetic pathways. These microbial processes are optimized for large-scale production, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Indole acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive at the 3-position of the indole ring, where electrophilic substitution reactions are common .
Common Reagents and Conditions:
Oxidation: Indole acetate can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of indole acetate can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and pharmaceutical activities .
Scientific Research Applications
Indole acetate has a wide range of scientific research applications:
Biology: Indole acetate is a key plant hormone that regulates growth and development.
Medicine: Indole derivatives have shown potential in treating cancer, microbial infections, and other disorders.
Industry: Indole acetate is used in the production of fragrances, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Indole-3-butyric acid: Another auxin with similar functions in plant growth regulation.
Naphthalene acetic acid: A synthetic auxin used in agriculture for plant growth promotion.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin widely used as a herbicide.
Uniqueness: Indole acetate is unique due to its natural occurrence and its role in both plant and microbial systems. Its ability to influence a wide range of biological processes makes it a versatile compound with significant potential in various fields .
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDFERRIHVXMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045021 | |
| Record name | Procaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Procaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Crystals, mp 153-156 °C, sol in water, alcohol /Nitrate/, Crystals. Six-sided plates, monoclinic or triclinic, mp 153-156 °C. One gram dissolves in 1 ml water and in 30 ml alcohol. Slightly sol in chloroform. Almost insoluble in ether. The pH of a 0.1 M aqueous solution is 6.0. /Hydrochloride/, ODORLESS; AQ SOLN ACID TO LITMUS; PKA 8.7; SMALL WHITE CRYSTALS; 1 G SOL IN 1 ML WATER OR 15 ML ALC; SLIGHTLY SOL IN CHLOROFORM; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, Sol in alcohol, ether, benzene, chloroform, Soluble in ethanol, ethyl ether, and benzene, In water, 9.45X10+3 mg/l @ 30 °C, 6.81e+00 g/L | |
| Record name | Procaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00721 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Procaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Procaine acts mainly by inhibiting sodium influx through voltage gated sodium channels in the neuronal cell membrane of peripheral nerves. When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited. The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel. Procaine has also been shown to bind or antagonize the function of N-methyl-D-aspartate (NMDA) receptors as well as nicotinic acetylcholine receptors and the serotonin receptor-ion channel complex., LOCAL ANESTHETICS BLOCK CONDUCTION BY DECREASING OR PREVENTING THE LARGE TRANSIENT INCREASE IN THE PERMEABILITY OF EXCITABLE MEMBRANES TO SODIUM IONS THAT NORMALLY IS PRODUCED BY A SLIGHT DEPOLARIZATION OF THE MEMBRANE. /LOCAL ANESTHETIC/, LOCAL ANESTHETICS BLOCK CONDUCTION IN NERVE PERHAPS BY COMPETING WITH CALCIUM @ SOME SITE THAT CONTROLS PERMEABILITY OF MEMBRANE. ... LOCAL ANESTHETICS ALSO REDUCE PERMEABILITY OF RESTING NERVE TO POTASSIUM AS WELL AS TO SODIUM IONS. /LOCAL ANESTHETICS/, AS THE ANESTHETIC ACTION PROGRESSIVELY DEVELOPS IN A NERVE, THE THRESHOLD FOR ELECTRICAL EXCITABILITY GRADUALLY INCREASES, THE RATE OF RISE OF THE ACTION POTENTIAL DECLINES, IMPULSE CONDUCTION SLOWS, & THE SAFETY FACTOR FOR CONDUCTION DECREASES; THESE FACTORS DECREASE THE PROBABILITY OF PROPAGATION OF THE ACTION POTENTIAL, AND NERVE CONDUCTION FAILS. /LOCAL ANESTHETICS/, POSTSYNAPTIC ACTION ... END-PLATE CURRENT IS MUCH PROLONGED BY PROCAINE. SIMILARLY, WHEN ... ADDED TO FLUID PERFUSING GANGLION, PREGANGLIONIC STIMULATION FAILS TO ELICIT POSTGANGLIONIC DISCHARGES & GANGLION CELLS BECOME INSENSITIVE TO STIMULATION BY ACETYLCHOLINE., IN ADDITION TO BLOCKING CONDITIONS IN NERVE AXONS IN THE PERIPHERAL NERVOUS SYSTEM, LOCAL ANESTHETICS INTERFERE WITH THE FUNCTION OF ALL ORGANS IN WHICH CONDUCTION OR TRANSMISSION OF IMPULSES OCCURS. ... EFFECTS ON ... CNS, THE AUTONOMIC GANGLIA, THE NEUROMUSCULAR JUNCTION, & ALL FORMS OF MUSCLE. /LOCAL ANESTHETICS/ | |
| Record name | Procaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00721 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Anhydrous plates, tables from ligroin or ether | |
CAS No. |
59-46-1 | |
| Record name | Procaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00721 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | procaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Procaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z8Y51M438 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Procaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 °C, Slightly bitter taste; mp: 51 °C; needles from aq alcohol /Dihydrate/ | |
| Record name | Procaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00721 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Procaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of procaine?
A1: this compound primarily acts by blocking sodium channels on nerve cell membranes. [] This prevents the influx of sodium ions, inhibiting the initiation and conduction of nerve impulses, ultimately leading to local anesthesia. []
Q2: Does this compound affect both sensory and motor nerves?
A2: Yes, this compound can block both sensory and motor nerve conduction, but its effect on motor blockade is often shorter-lived compared to other local anesthetics like lidocaine. []
Q3: How does this compound's action on calcium channels contribute to its effects?
A3: While this compound's primary target is sodium channels, research suggests it can also modulate calcium channels, particularly those involved in calcium release from the sarcoplasmic reticulum in muscle cells. This contributes to its effects on muscle contractility and relaxation. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C13H20N2O2, and its molecular weight is 236.31 g/mol.
Q5: What are the key spectroscopic characteristics of this compound?
A5: this compound exhibits characteristic absorption peaks in UV-Vis spectroscopy, which are utilized for its quantitative determination in pharmaceutical preparations. []
Q6: How does the stability of this compound in aqueous solutions compare to benzylpenicillin?
A6: this compound benzylpenicillin, a salt form, demonstrates greater stability in aqueous solutions compared to benzylpenicillin alone. This stability allows for the preparation of injectable aqueous suspensions of this compound benzylpenicillin with prolonged shelf life. []
Q7: What factors influence the stability of this compound benzylpenicillin in aqueous dispersions?
A7: Factors such as storage temperature, pH of the suspension, and the presence of buffers or other excipients significantly impact the stability of this compound benzylpenicillin dispersions. []
Q8: Have there been any computational studies exploring the interaction of this compound with sodium channels?
A8: While the provided research articles do not delve into specific computational studies, computational chemistry techniques could be employed to model the interaction of this compound with sodium channels at a molecular level, providing further insights into its mechanism of action.
Q9: How does the structure of this compound relate to its local anesthetic activity?
A10: this compound's structure, characterized by an aromatic ring, an ester linkage, and a tertiary amine group, is crucial for its local anesthetic activity. Modifications to these structural elements can significantly impact its potency, duration of action, and potential for toxicity. []
Q10: How do methyl substitutions on the aromatic ring of this compound affect its activity?
A11: Research indicates that specific methyl substitutions on the aromatic ring of this compound can influence its hypoglycemic activity and therapeutic index, highlighting the importance of structural modifications in modulating its pharmacological properties. []
Q11: What are the common formulation strategies for this compound?
A11: this compound is frequently formulated as a hydrochloride salt to enhance its water solubility for injectable solutions. It is also available in topical formulations, often combined with other anesthetic agents.
Q12: Are there specific SHE regulations pertaining to the handling and disposal of this compound?
A12: As with all pharmaceutical substances, handling and disposal of this compound are subject to specific SHE regulations, which vary depending on the location and specific application. Consult relevant local and national guidelines for detailed information.
Q13: How is this compound metabolized in the body?
A14: this compound is primarily hydrolyzed by plasma cholinesterase (this compound esterase) into para-aminobenzoic acid (PABA) and diethylaminoethanol. [] These metabolites are further processed and excreted from the body.
Q14: Are there known mechanisms of resistance to this compound?
A14: While specific resistance mechanisms for this compound have not been extensively documented in the provided research, alterations in sodium channel structure or expression could potentially reduce its binding affinity and effectiveness.
Q15: What are the potential adverse effects associated with this compound use?
A15: While generally safe when used appropriately, this compound can cause adverse effects such as allergic reactions, hypotension, and, in rare cases, cardiac arrhythmias.
Q16: Have any targeted drug delivery systems for this compound been explored?
A19: Research on this compound-loaded ultradeformable liposomes has shown promising results in enhancing its delivery and efficacy, particularly for topical applications. []
Q17: Are there any known biomarkers for predicting this compound efficacy or monitoring treatment response?
A17: Current research has not yet identified specific biomarkers directly linked to this compound efficacy or treatment response.
Q18: What analytical methods are commonly employed for this compound quantification?
A21: UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC) are widely utilized for accurate and sensitive quantification of this compound in pharmaceutical preparations and biological samples. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


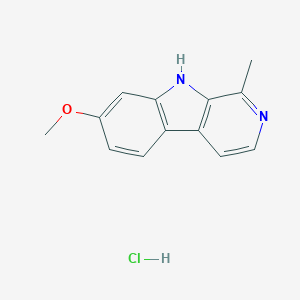
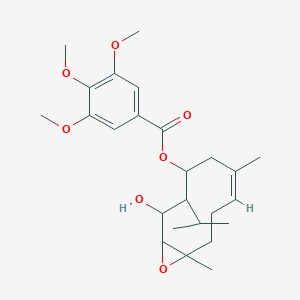
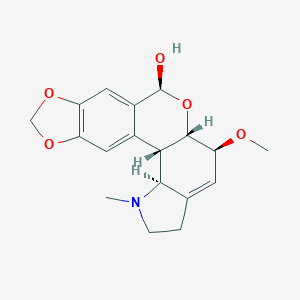
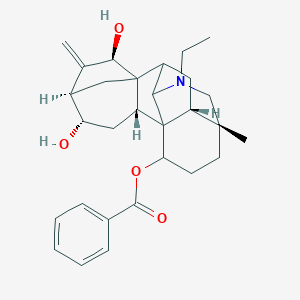
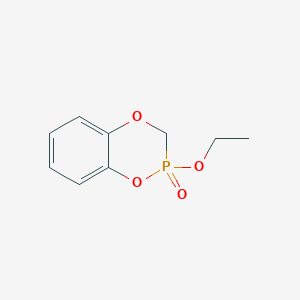
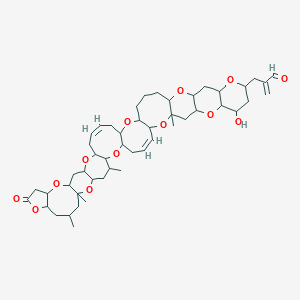
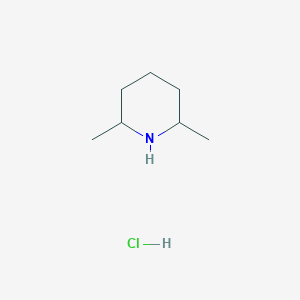
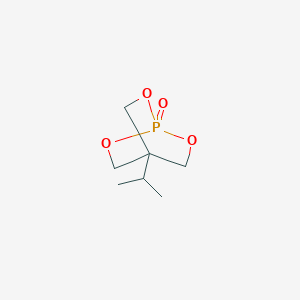
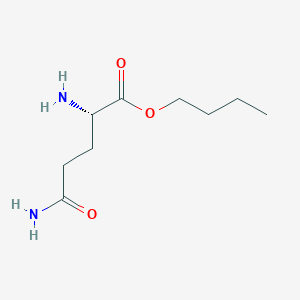
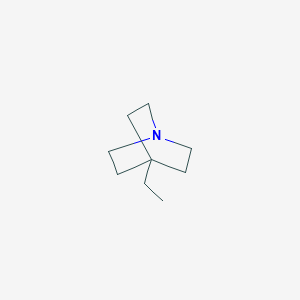
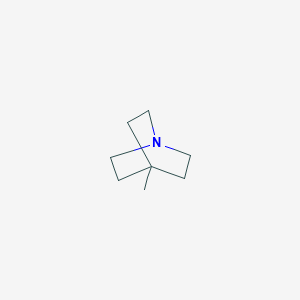
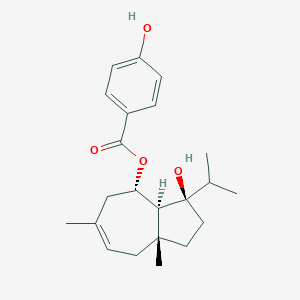
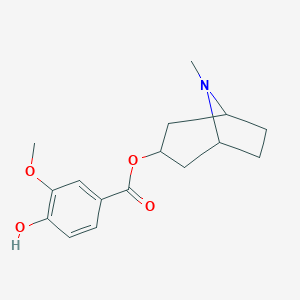
![3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile](/img/structure/B83.png)
